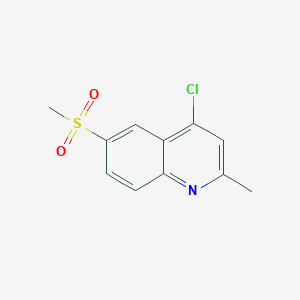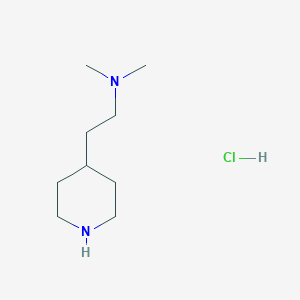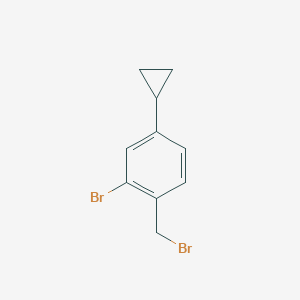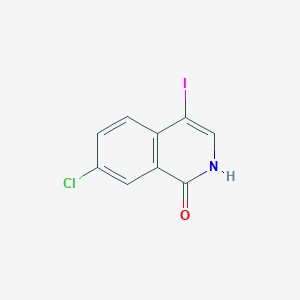
4-Chloro-2-methyl-6-(methylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-6-(methylsulfonyl)quinoline is an organic compound with the molecular formula C11H10ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique chemical structure, which includes a chloro group, a methyl group, and a methylsulfonyl group attached to the quinoline ring. It has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(methylsulfonyl)quinoline typically involves the chlorination of 2-methylquinoline followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like methylsulfonyl chloride. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methyl-6-(methylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
4-Chloro-2-methyl-6-(methylsulfonyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methyl-6-(methylsulfonyl)quinoline involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with DNA and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroquinoline: Lacks the methyl and methylsulfonyl groups, making it less reactive.
2-Methylquinoline: Does not have the chloro and methylsulfonyl groups, resulting in different chemical properties.
6-Methylsulfonylquinoline: Similar but lacks the chloro group, affecting its reactivity and applications.
Uniqueness
4-Chloro-2-methyl-6-(methylsulfonyl)quinoline is unique due to the presence of all three functional groups (chloro, methyl, and methylsulfonyl) on the quinoline ring
Propriétés
Formule moléculaire |
C11H10ClNO2S |
|---|---|
Poids moléculaire |
255.72 g/mol |
Nom IUPAC |
4-chloro-2-methyl-6-methylsulfonylquinoline |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-5-10(12)9-6-8(16(2,14)15)3-4-11(9)13-7/h3-6H,1-2H3 |
Clé InChI |
MYZRIVHXLYHQGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=CC2=N1)S(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)




![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)


![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
![tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13672553.png)

